

Taloxin: A Technical Guide to its Chemical Properties and Diagnostic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Taloxin

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Abstract

Taloxin, chemically known as N-Tosyl-L-alanine 3-indoxyl ester, is a chromogenic substrate primarily utilized in the field of diagnostics as a reagent for the detection of leukocyte esterase. Its application is crucial in the rapid identification of elevated white blood cell counts in various biological samples, serving as an indicator for conditions such as urinary tract infections or subclinical mastitis in dairy cattle. This document provides a comprehensive overview of the chemical structure and properties of **Taloxin**, alongside detailed experimental protocols for its use in colorimetric assays.

Chemical Identity and Properties

Taloxin is the common name for the compound (S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate.^{[1][2]} It is a biochemical reagent that serves as a substrate for esterase enzymes.^{[1][2]}

Chemical Structure

- IUPAC Name: 1H-indol-3-yl (2S)-2-[(4-methylphenyl)sulfonyl]amino}propanoate
- Synonyms: N-Tosyl-L-alanine 3-indoxyl ester, N-Tosyl-L-alanyloxyindole, (S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate^{[3][4][5][6]}

- CAS Number: 75062-54-3[1][4][5][6][7][8]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Taloxin**.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₄ S	[1][2][3][4][5][6]
Molecular Weight	358.41 g/mol	[1][2][5][7]
Appearance	Purple to Blue/Green to Grey/Green Solid	[6][7]
Melting Point	38-39 °C	[5][6]
Boiling Point	577.9 °C at 760 mmHg (Predicted)	[5][6]
Density	1.339 g/cm ³ (Predicted)	[5][6]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[5][6]
Storage Conditions	-20°C to 2-8°C, under inert atmosphere, protect from light	[2][3][6][7]

Mechanism of Action in Diagnostics

Taloxin's primary utility lies in its role as a chromogenic substrate for leukocyte esterase, an enzyme abundant in the azurophilic granules of neutrophils. The detection mechanism is a two-step enzymatic and chemical reaction.

- Enzymatic Hydrolysis: Leukocyte esterase catalyzes the hydrolysis of **Taloxin** (N-Tosyl-L-alanine 3-indoxyl ester), cleaving the ester bond. This reaction releases an indoxyl moiety.[1]
- Colorimetric Reaction: The liberated indoxyl intermediate is unstable and, in the presence of oxygen or a diazonium salt, undergoes oxidative dimerization to form a stable and intensely colored indigo dye.[9] The intensity of the resulting blue color is directly proportional to the

concentration of leukocyte esterase, and thus to the number of leukocytes present in the sample.^[1]

This reaction forms the basis of various diagnostic tests, including urine test strips for urinary tract infections and cow-side tests for subclinical mastitis.^{[3][9][10]}

Experimental Protocols and Applications

Taloxin is a key component in assays for quantifying somatic cell counts (SCC) in milk, which is an indicator of udder health in dairy cattle. Below is a detailed methodology for a colorimetric assay using **Taloxin**.

Colorimetric Determination of Somatic Cell Count in Milk

This protocol is adapted from methodologies developed for in-line and cow-side testing.^{[3][7]}

Objective: To quantitatively measure the somatic cell count in a milk sample through the enzymatic reaction of leukocyte esterase with **Taloxin**.

Materials:

- Milk sample
- **Taloxin** dye substrate solution
- Buffer solution (pH 7.0-11.0)
- Surfactant solution (for cell component dispersal)
- Flow cell or cuvette
- Spectrophotometer or reflectometer
- Peristaltic pump and tubing (for automated systems)
- Temperature control unit (optional, but recommended for consistency)

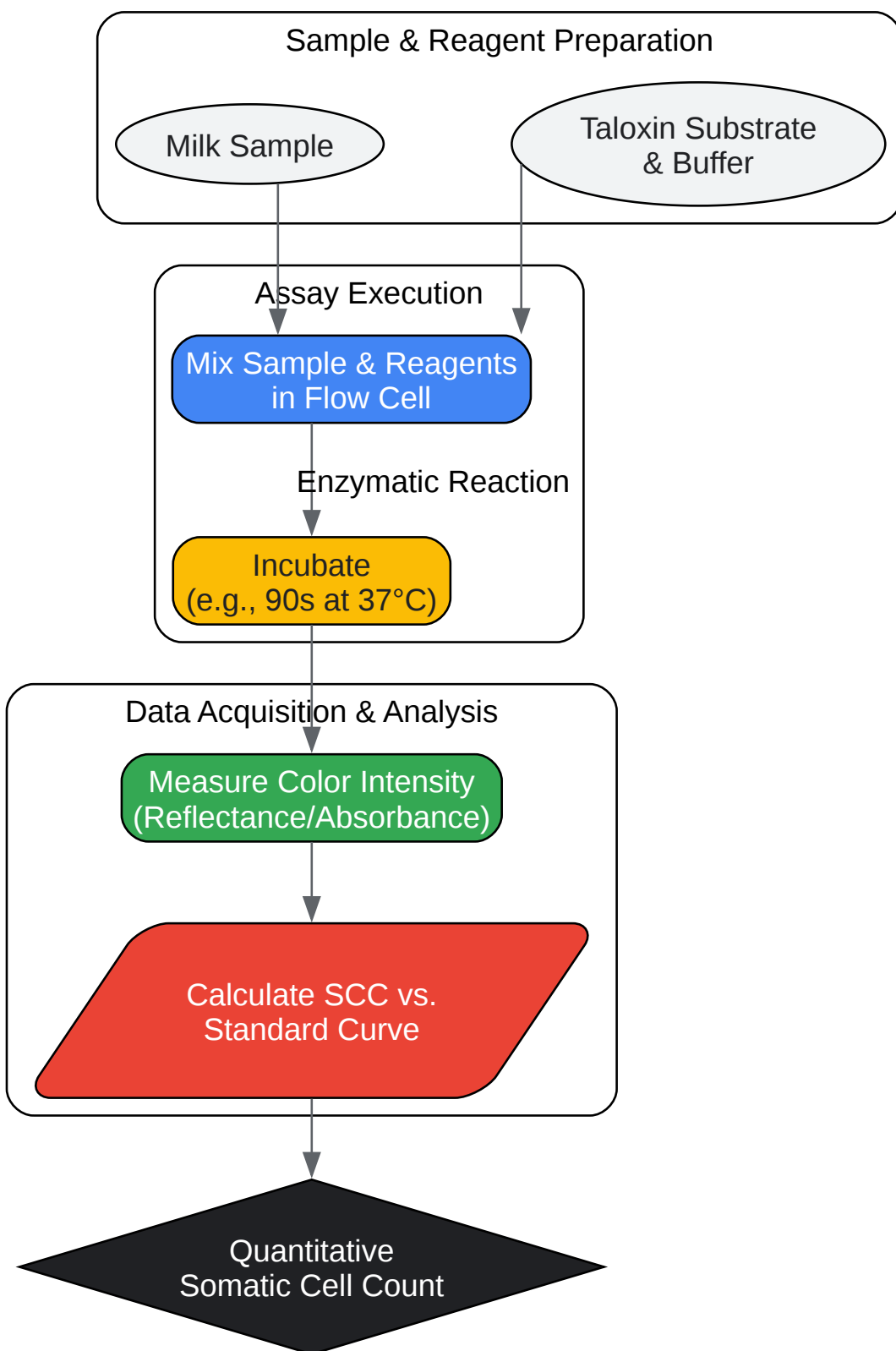
Protocol:

- Sample Preparation: Ensure the milk sample is well-mixed. No extensive preparation is typically required.
- Reagent Preparation:
 - Dye Substrate Solution: Dissolve **Taloxin** in a low molecular weight alcohol.
 - Buffer/Surfactant Solution: Prepare a buffer solution within a pH range of 7.0 to 11.0, containing a surfactant to aid in the dispersal of milk components.
- Assay Procedure (Example for an automated in-line system):
 - Introduce 100 μ L of the milk sample into the flow cell.[\[3\]](#)[\[7\]](#)
 - Add 100 μ L of the buffer/surfactant solution.[\[3\]](#)[\[7\]](#)
 - Introduce 40-60 μ L of the **Taloxin** dye substrate solution.[\[3\]](#)[\[7\]](#)
 - Mix the solution for a defined period (e.g., 5-60 seconds).[\[3\]](#)[\[7\]](#)
 - Maintain the reaction at a constant temperature (e.g., 37-40°C) to ensure a consistent reaction rate.[\[3\]](#)[\[7\]](#)
 - After a specific incubation time (e.g., 90 seconds), measure the reflectance or absorbance of the colored solution.[\[7\]](#) The color intensity is proportional to the somatic cell count.
 - Wash the flow cell with a buffer solution to prepare for the next sample.[\[3\]](#)[\[7\]](#)

Data Analysis: The measured reflectance or absorbance values are correlated with known somatic cell count standards to generate a standard curve. This allows for the quantitative determination of the SCC in unknown samples.

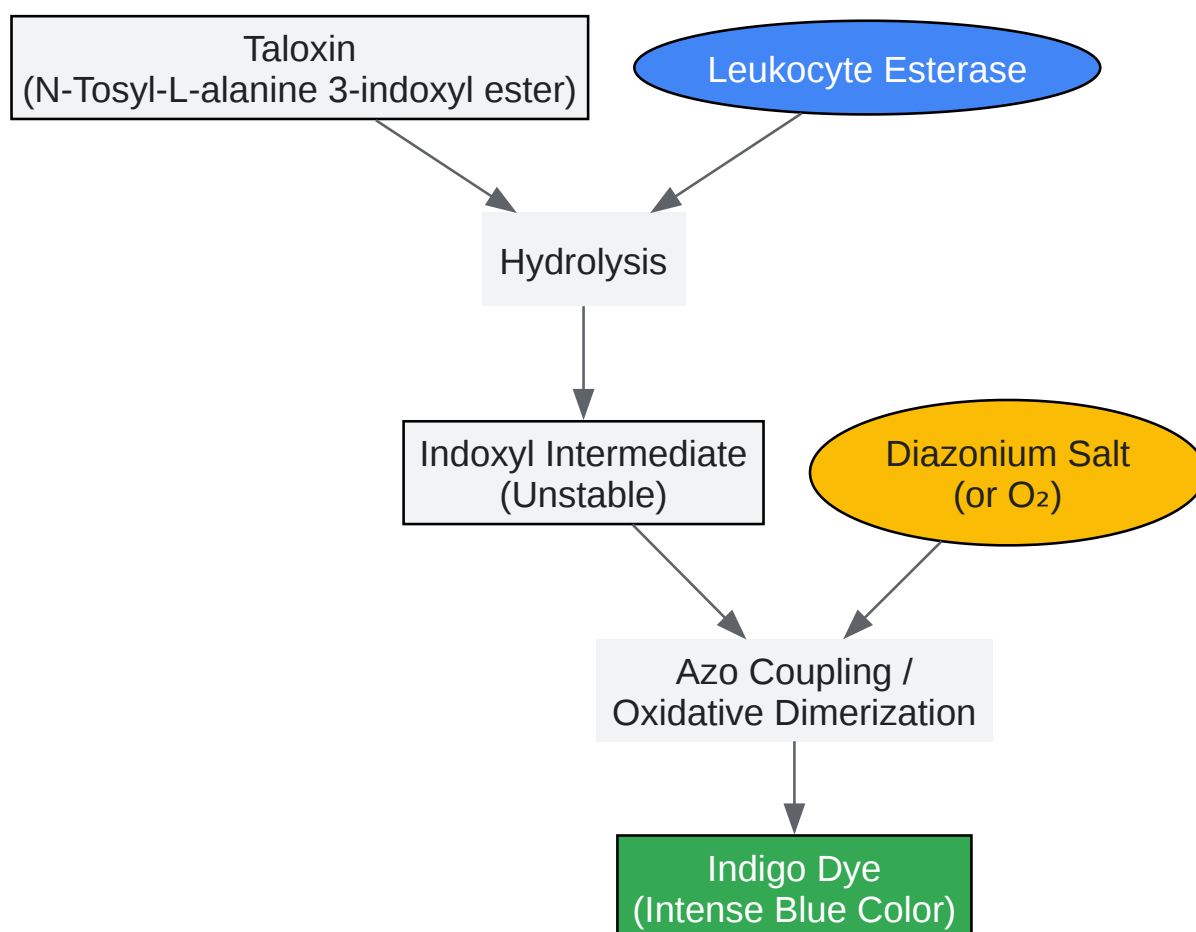
Visualized Workflow and Mechanisms

The following diagrams illustrate the logical flow of the diagnostic assay and the chemical reaction mechanism.



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Caption: Workflow for Somatic Cell Count (SCC) detection using **Taloxin**.



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Caption: Reaction mechanism of **Taloxin** for colorimetric detection.

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